1H-Tetrazole

Catalog No.
S573466
CAS No.
288-94-8
M.F
CH2N4
M. Wt
70.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole

CAS Number

288-94-8

Product Name

1H-Tetrazole

IUPAC Name

2H-tetrazole

Molecular Formula

CH2N4

Molecular Weight

70.05 g/mol

InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)

InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N

SMILES

C1=NNN=N1

Synonyms

1H-tetrazole, 1H-tetrazole, monohydrogen iodide, 1H-tetrazole, silver salt, tetrazole

Canonical SMILES

C1=NNN=N1

1H-Tetrazole (CH₂N₄) is a colorless to light-yellow crystalline organic compound belonging to the class of heterocyclic compounds. It features a five-membered ring structure with four nitrogen atoms and one carbon atom. 1H-Tetrazole is one of three possible isomers of the parent compound tetrazole, where the position of the single proton (H) differentiates them [].

1H-Tetrazole holds significance in scientific research due to its unique properties and diverse applications. It finds use as an acidic activator in coupling reactions for oligonucleotide synthesis, a crucial step in the production of DNA and RNA molecules []. Additionally, tetrazole-based energetic materials are being explored for their potential due to their high burn rate, relative stability, and non-toxic decomposition products [].


Molecular Structure Analysis

The key feature of the 1H-Tetrazole molecule is its five-membered heterocyclic ring. The ring consists of four nitrogen atoms and one carbon atom, arranged in a pentagonal structure. The single proton (H) resides on the first nitrogen atom, giving it the designation 1H-Tetrazole []. The presence of multiple nitrogen atoms within the ring results in a delocalized π-electron system, contributing to the molecule's stability and unique chemical properties [].


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 1H-Tetrazole. The original method involved the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure []. However, more common methods today include:

  • Treatment of organic nitriles with sodium azide in the presence of a catalyst like iodine or silica-supported sodium bisulfate []. This reaction allows for the synthesis of 5-substituted 1H-tetrazoles. (Equation not available due to formatting limitations).
  • Deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine []. (Equation not available due to formatting limitations).
  • A [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane can be used to synthesize 2-aryl-2H-tetrazoles, a structural isomer of 1H-Tetrazole []. (Equation not available due to formatting limitations).

Decomposition:

When heated to decomposition, 1H-Tetrazole decomposes explosively, releasing toxic oxides of nitrogen fumes [, ].

Other Relevant Reactions:

1H-Tetrazole serves as an acidic activator in the coupling reaction for oligonucleotide synthesis. In this reaction, it facilitates the formation of phosphodiester bonds between nucleotides, the building blocks of DNA and RNA []. (Specific reaction mechanism details not available due to focus on scientific research).


Physical And Chemical Properties Analysis

  • Melting point: 155-157 °C [].
  • Density: 1.48 g/cm³ [].
  • Solubility: Soluble in water and polar organic solvents [].
  • Stability: Stable under normal storage conditions. However, it can explode if subjected to shock, heat, or friction [, ].

Mechanism of Action (Not Applicable)

1H-Tetrazole does not have a direct biological function. Its primary application in scientific research lies in its role as an activator in chemical reactions.

1H-Tetrazole is a shock-sensitive and explosive compound. Here are some key safety concerns:

  • Explosivity: The primary hazard associated with 1H-Tetrazole is its explosive nature. It can detonate upon exposure to shock, heat, or friction [, ].
  • Toxicity: Decomposition of 1H-Tetrazole releases toxic oxides of nitrogen, posing inhalation hazards [, ].
  • Flammability: 1H-Tetrazole can burn rapidly when exposed to flames [].
  • Bioisosterism with Carboxylic Acids: 1H-Tetrazole can mimic the behavior of carboxylic acids, a common functional group in many drugs. This similarity allows medicinal chemists to replace carboxylic acids with tetrazoles in existing drugs, potentially improving their properties like metabolic stability and binding affinity to target proteins [].
  • Hydrogen Bonding: The presence of multiple nitrogen atoms allows 1H-tetrazole to form strong hydrogen bonds with other molecules, which is crucial for interactions with proteins and other biomolecules [].
  • Diverse Chemical Modifications: The tetrazole ring can be readily modified with various functional groups, allowing researchers to tailor its properties for specific applications [].

These properties make 1H-tetrazole a promising building block for designing new drugs with various therapeutic applications, including:

  • Anticancer Agents: Studies have shown that certain tetrazole derivatives exhibit antitumor activity [].
  • Antioxidant Properties: Research suggests that tetrazoles can act as antioxidants, potentially protecting cells from damage caused by free radicals [].
  • Other Potential Applications: Ongoing research explores the potential of 1H-tetrazole derivatives in developing drugs for various conditions, including hypertension, allergies, and infections [].

However, it's important to note that while 1H-tetrazole holds promise, relatively few tetrazole-containing drugs have received regulatory approval so far []. Further research is needed to fully understand the therapeutic potential and safety profile of this diverse class of compounds.

H-Tetrazole in Organic Chemistry

Beyond medicinal chemistry, 1H-tetrazole finds applications in other areas of organic chemistry:

  • Oligonucleotide Synthesis: In DNA and RNA synthesis, 1H-tetrazole acts as an activator, facilitating the formation of phosphodiester linkages between nucleotides [].

Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157°C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.

XLogP3

-0.5

LogP

-0.6 (LogP)

Melting Point

157.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H201 (100%): Explosive;
mass explosion hazard [Danger Explosives];
H272 (13.16%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Oxidizer

Other CAS

288-94-8
100043-29-6

Wikipedia

Tetrazole
1H-tetrazole

Dates

Modify: 2023-08-15

Explore Compound Types